4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride
Overview
Description
4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products. The presence of both chloro and fluoro substituents on the benzene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride typically involves the reaction of 4-chlorophenol with 3,5-difluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) to facilitate the formation of the sulfonyl chloride group. The reaction mixture is heated to a temperature range of 70-80°C with vigorous stirring until the phenol is completely dissolved . Fine copper may be added to catalyze the reaction, and the mixture is stirred at 110-120°C for a few hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Copper and other transition metals can be used to catalyze certain reactions.
Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic Acid: A synthetic pesticide similar to chemicals in a group of plant hormones called auxins.
4-Chlorophenoxybenzohydrazide: Used in various chemical syntheses.
4-Chlorophenoxypropionic Acid: Another compound with similar structural features.
Uniqueness
4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which enhances its reactivity and makes it suitable for a wide range of chemical reactions. Its sulfonyl chloride group also provides versatility in forming various derivatives through substitution reactions.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F2O3S/c13-7-1-3-8(4-2-7)19-12-10(15)5-9(6-11(12)16)20(14,17)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWITVOFJWJOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2F)S(=O)(=O)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471167 | |
Record name | 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549547-34-4 | |
Record name | 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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